REACTION_CXSMILES
|
[Br:1][C:2]([Br:13])([Br:12])[CH2:3][C:4]1(Cl)[C:7]([CH3:9])([CH3:8])[CH2:6][C:5]1=[O:10].[ClH:14]>C(O)C>[Br:1][C:2]([Br:13])([Br:12])[CH2:3][CH:4]1[C:7]([CH3:9])([CH3:8])[CH:6]([Cl:14])[C:5]1=[O:10]
|
Name
|
2-(2',2',2'-tribromoethyl)-2-chloro-3,3-dimethylcyclobutan-1-on
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC(CC1(C(CC1(C)C)=O)Cl)(Br)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
220 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
the solution is stirred for 5 hours at 80° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Then solvent is evaporated until the volume of the reaction mixture
|
Type
|
ADDITION
|
Details
|
after addition of water
|
Type
|
EXTRACTION
|
Details
|
the mixture is extracted with ether
|
Type
|
EXTRACTION
|
Details
|
The etheral extract
|
Type
|
WASH
|
Details
|
is washed at first with saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
subsequently with sodium bicarbonate solution and thereafter dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
The residue obtained
|
Type
|
CUSTOM
|
Details
|
after evaporation of the ether
|
Type
|
CUSTOM
|
Details
|
is purified by chromatography on silica gel
|
Type
|
CUSTOM
|
Details
|
After combination of the pure fractions and evaporation of the solvent there
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC(CC1C(C(C1(C)C)Cl)=O)(Br)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | ||
YIELD: PERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |